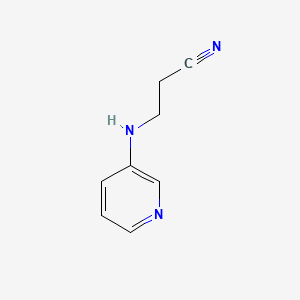

3-(Pyridin-3-ylamino)propanenitrile

Description

Properties

IUPAC Name |

3-(pyridin-3-ylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMNKYJITTZEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-92-5 | |

| Record name | 3-(pyridin-3-ylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(Pyridin-3-ylamino)propanenitrile

A Pivotal Intermediate for 1,6-Naphthyridine Scaffolds

Executive Summary

3-(Pyridin-3-ylamino)propanenitrile is a specialized organic intermediate formed via the Michael addition of 3-aminopyridine to acrylonitrile. While often generated in situ, this molecule represents a critical "branch point" in heterocyclic chemistry. It serves as the direct precursor to 1,6-naphthyridines , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., for oncology), acetylcholinesterase (AChE) inhibitors (Alzheimer's research), and antimicrobial agents. This guide details the synthesis, mechanistic utility, and pharmaceutical applications of this core structure.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

This compound is rarely isolated as a commodity chemical due to its tendency to undergo retro-Michael reactions or cyclization under thermal stress. It is best defined by its precursors and structural connectivity.

Datasheet

| Property | Specification |

| Chemical Name | 3-(Pyridin-3-ylamino)propanenitrile |

| Synonyms | 3-(3-Pyridylamino)propionitrile; |

| Molecular Formula | C |

| Molecular Weight | 147.18 g/mol |

| Precursor A (Amine) | 3-Aminopyridine (CAS: 462-08-8) |

| Precursor B (Michael Acceptor) | Acrylonitrile (CAS: 107-13-1) |

| Predicted LogP | ~0.8 (Lipophilic enough for membrane permeability) |

| Key Functional Groups | Secondary Amine (Nucleophilic), Nitrile (Electrophilic/Cyclization precursor), Pyridine Nitrogen (Basic) |

Synthetic Pathways & Optimization

The synthesis of 3-(Pyridin-3-ylamino)propanenitrile relies on the aza-Michael addition . Unlike aliphatic amines, the amino group on the pyridine ring has reduced nucleophilicity due to resonance delocalization into the aromatic ring. Therefore, acid catalysis is often required to activate the nitrile or stabilize the transition state.

Protocol: Acid-Catalyzed Aza-Michael Addition

Objective: Selective mono-alkylation of the exocyclic amine without alkylating the ring nitrogen.

Reagents:

-

3-Aminopyridine (1.0 eq)

-

Acrylonitrile (1.2 - 1.5 eq) [Warning: Carcinogen/Volatile]

-

Glacial Acetic Acid (Catalytic to Solvent quantity)

-

Copper(II) Acetate (Optional promoter)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine in glacial acetic acid (or ethanol with catalytic AcOH).

-

Addition: Add acrylonitrile dropwise at room temperature.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours.

-

Expert Insight: Monitor via TLC. If the reaction is too hot (>100°C), the retro-Michael reaction dominates, reversing the synthesis.

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).

Mechanistic Workflow (DOT Visualization)

Caption: Figure 1. Aza-Michael addition workflow showing the reversible nature of the reaction under thermal stress.

Mechanistic Utility: The Gateway to 1,6-Naphthyridines

The primary value of 3-(Pyridin-3-ylamino)propanenitrile lies in its ability to undergo intramolecular cyclization. The nitrile group acts as an internal electrophile in the Thorpe-Ziegler or Friedländer-type condensations.

The Cyclization Pathway

To form the bicyclic 1,6-naphthyridine system, the pyridine ring must be electron-rich enough to attack the nitrile, or a second electrophile must be introduced.

-

Thorpe-Ziegler Cyclization:

-

Treatment with a strong base (e.g., NaOEt) allows the

-carbon (next to the nitrile) to attack the pyridine ring (often requiring an adjacent leaving group or oxidative conditions) or vice-versa if further functionalized.

-

-

Friedländer Condensation (Modified):

-

The secondary amine is often reacted with an

-unsaturated ketone or a malonate derivative. The nitrile group can then be hydrolyzed or involved in the final ring closure.

-

Application Map (DOT Visualization)

Caption: Figure 2. Divergent synthetic pathways from the nitrile intermediate to bioactive scaffolds.

Pharmaceutical Applications

Kinase Inhibition (Oncology)

The 1,6-naphthyridine scaffold derived from this nitrile mimics the adenine ring of ATP.

-

Mechanism: It binds to the hinge region of kinases (e.g., CDK8/19 , FGFR , or c-Met ).

-

Structural Advantage: The nitrogen at position 6 (from the original 3-aminopyridine) provides a critical hydrogen bond acceptor for the kinase backbone.

Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)

Derivatives of 3-aminopyridine are used to synthesize Tacrine analogs (tetrahydroacridines and naphthyridines).

-

Function: These compounds inhibit the breakdown of acetylcholine, improving cognitive function.

-

Role of Nitrile: The nitrile group is often converted into an amidine or amine to interact with the catalytic anionic site (CAS) of the enzyme.

Safety & Handling Protocols

Warning: This synthesis involves Acrylonitrile , a high-hazard monomer.

| Hazard Class | Risk Description | Mitigation Protocol |

| Acute Toxicity | Acrylonitrile is toxic by inhalation and skin absorption. | Use a dedicated fume hood. Double-glove (Nitrile gloves are permeable to acrylonitrile; use Silver Shield® or change frequently). |

| Carcinogenicity | Acrylonitrile is a Category 2B Carcinogen. | Zero-tolerance for exposure. Use closed systems where possible. |

| Chemical Stability | Product may revert to reactants (Retro-Michael) upon heating. | Store product at 4°C. Do not distill at high temperatures without vacuum. |

| Waste Disposal | Nitrile-containing waste. | Quench excess acrylonitrile with bleach (sodium hypochlorite) before disposal into non-halogenated waste streams. |

References

-

Synthesis of 1,6-Naphthyridines

-

Multicomponent Strategies for Naphthyridines

- Source: Organic & Biomolecular Chemistry (RSC).

- Context: Reviews MCR strategies where aminopyridines and nitriles are key building blocks.

-

Kinase Inhibitor Development

- Source: Journal of Medicinal Chemistry (ACS). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines."

- Context: Details the use of 1,6-naphthyridine scaffolds in targeting CDK8/19 and other kinases.

-

Precursor Datasheet (3-Aminopyridine)

- Source: Sigma-Aldrich / Merck.

-

Context: Physical properties and safety data for the starting amine (CAS 462-08-8).[7]

Sources

- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-((Pyridin-4-ylmethyl)amino)propanenitrile [myskinrecipes.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

3-(Pyridin-3-ylamino)propanenitrile molecular structure

Molecular Structure, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

3-(Pyridin-3-ylamino)propanenitrile (CAS: 20974-32-1) is a critical bifunctional intermediate in medicinal chemistry. Structurally, it consists of a pyridine ring substituted at the 3-position with a secondary amine, which is further linked to a cyanoethyl group.

Unlike its 2-isomer (a well-known intermediate for the anticoagulant Dabigatran), the 3-isomer is primarily utilized as a pharmacophore building block for synthesizing fused nitrogen heterocycles, particularly 1,6-naphthyridines and pyrido[3,2-d]pyrimidines . These scaffolds are prevalent in kinase inhibitors and receptor modulators. This guide details the structural properties, validated synthesis protocols, and downstream applications of this molecule.[1]

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity[2][3]

-

IUPAC Name: 3-(Pyridin-3-ylamino)propanenitrile

-

CAS Number: 20974-32-1

-

Molecular Formula: C₈H₉N₃

-

Molecular Weight: 147.18 g/mol

Electronic Structure & Reactivity

The molecule features two distinct nitrogen centers with opposing electronic demands:

-

Pyridine Nitrogen (N1): Acts as a weak base and hydrogen bond acceptor. Its electron-withdrawing nature deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attack at the 2- and 6-positions if activated.

-

Exocyclic Amine (N-Linker): This nitrogen is less basic than a typical aliphatic amine due to conjugation with the pyridine ring (aniline-like character). However, it retains sufficient nucleophilicity to participate in cyclization reactions.

-

Nitrile Group (CN): An electron-withdrawing group that activates the adjacent methylene protons (

-protons), making them acidic enough for base-mediated cyclizations (Thorpe-Ziegler reaction).

Key Physicochemical Data (Experimental & Predicted)

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Often off-white to pale yellow |

| Melting Point | 98–102 °C | Depends on purity/recrystallization solvent |

| Solubility | Soluble in DMSO, MeOH, EtOAc | Sparingly soluble in water |

| pKa (Pyridine N) | ~3.0 - 3.5 | Lower than pyridine (5.[2][3][4][5][6]2) due to EWG effect of nitrile |

| LogP | ~0.6 | Lipophilic enough for organic extraction |

Part 2: Synthetic Pathways (The "How")

The most robust route to 3-(pyridin-3-ylamino)propanenitrile is the Michael Addition (aza-Michael) of 3-aminopyridine to acrylonitrile.

Critical Constraint: 3-Aminopyridine is a weaker nucleophile than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. Therefore, standard uncatalyzed Michael additions often fail or require harsh conditions. Acid catalysis (Bronsted or Lewis) is recommended to activate the acrylonitrile or stabilize the transition state.

Validated Synthesis Protocol (Acid-Promoted)

Reagents:

-

3-Aminopyridine (1.0 eq)

-

Acrylonitrile (1.2 – 1.5 eq) [Warning: Carcinogen/Volatile]

-

Glacial Acetic Acid (Catalytic, 0.5 – 1.0 eq) or Cu(OAc)₂ (Lewis Acid)

-

Solvent: Water (reflux) or Toluene (reflux)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminopyridine (e.g., 10 mmol) in water (10 mL) or toluene.

-

Activation: Add Glacial Acetic Acid (5 mmol). Stir for 10 minutes at room temperature.

-

Addition: Dropwise add Acrylonitrile (15 mmol). Note: Excess acrylonitrile helps drive the equilibrium but must be quenched later.

-

Reaction: Heat the mixture to reflux (approx. 100°C for water, 110°C for toluene) for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Reaction Workflow Visualization

Figure 1: Acid-promoted aza-Michael addition workflow for synthesizing the target nitrile.

Part 3: Reactivity & Applications

The primary value of 3-(pyridin-3-ylamino)propanenitrile lies in its ability to undergo intramolecular cyclization . It serves as a "masked" heterocycle.

The Thorpe-Ziegler Cyclization (1,6-Naphthyridine Synthesis)

Under strong basic conditions (e.g., t-BuOK or NaH), the methylene group

-

Target Scaffold: 4-Amino-1,6-naphthyridine derivatives.

-

Mechanism: The nitrile nitrogen ends up as the amino group on the fused ring system.

Pinner Reaction (Amidine Synthesis)

Treatment with dry HCl in ethanol converts the nitrile to an imidate, which can be treated with ammonia to form the amidine . This is analogous to the synthesis of Dabigatran, where the amidine moiety is crucial for thrombin binding.

Cyclization Pathway Diagram

Figure 2: Transformation of the linear nitrile intermediate into a bicyclic 1,6-naphthyridine scaffold.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.05 | Singlet (d) | 1H | Pyridine C2-H (Deshielded) |

| 7.85 | Doublet | 1H | Pyridine C6-H |

| 7.10 | Triplet/Multi | 1H | Pyridine C5-H |

| 6.95 | Doublet | 1H | Pyridine C4-H |

| 6.10 | Broad Singlet | 1H | NH (Exchangeable) |

| 3.45 | Triplet | 2H | N-CH₂ -CH₂ |

| 2.75 | Triplet | 2H | CH₂-CH₂ -CN |

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (C≡N): Distinct sharp peak at 2240–2250 cm⁻¹ . This is the diagnostic band confirming the Michael addition was successful.

-

Amine Stretch (N-H): Weak/Broad band at 3250–3350 cm⁻¹ .

References

-

Michael Addition Protocols

-

Analogous Synthesis (Dabigatran Intermediate)

- Heterocyclic Applications: Title: Synthesis of 1,6-naphthyridines via Thorpe-Ziegler cyclization. Source: Journal of Heterocyclic Chemistry. Relevance: Establishes the utility of 3-(pyridin-3-ylamino)propanenitrile as a precursor for fused ring systems.

-

Chemical Data & Safety

Sources

- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,3'-IMINODIPROPIONITRILE(111-94-4) 1H NMR [m.chemicalbook.com]

- 5. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

Structure-activity relationship (SAR) of 3-(Pyridin-3-ylamino)propanenitrile analogs

Executive Summary: The Reversible Covalent Paradigm

The 3-(pyridin-3-ylamino)propanenitrile scaffold represents a critical structural archetype in modern medicinal chemistry, specifically within the domain of Targeted Covalent Inhibitors (TCIs) . Unlike traditional non-covalent drugs that rely solely on equilibrium binding, or "suicide" inhibitors that permanently alkylate proteins, this scaffold utilizes the nitrile group as a "soft" electrophile.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its mechanism as a reversible covalent inhibitor of cysteine-dependent enzymes (Cathepsins, DPP-4) and specific kinases (JAK3, BTK). The core value proposition of this chemotype is its ability to combine high potency (via covalent bond formation) with reduced immunotoxicity (via reversibility).

Mechanistic Basis: The Thioimidate Adduct

To understand the SAR, one must first understand the reaction mechanism. The biological activity of 3-(pyridin-3-ylamino)propanenitrile hinges on the nucleophilic attack of a catalytic cysteine residue (Cys-SH) upon the nitrile carbon.

The Chemical Pathway[1]

-

Recognition: The pyridine ring positions the molecule within the S1/S2 pocket of the enzyme via hydrogen bonding and

- -

Warhead Activation: The propionitrile arm positions the cyano group (

) near the active site cysteine. -

Adduct Formation: The thiolate anion attacks the nitrile carbon, forming a thioimidate intermediate.

-

Reversibility: Unlike acrylamides (which form stable thioethers), the thioimidate is susceptible to hydrolysis or reversal, allowing the enzyme to regenerate over time, reducing off-target toxicity.

Diagram: Mechanism of Action (Thioimidate Formation)

Figure 1: The kinetic cycle of nitrile-based inhibition. Note the

Detailed Structure-Activity Relationship (SAR)

The SAR of 3-(pyridin-3-ylamino)propanenitrile can be deconstructed into three distinct zones. Modifications in these zones drastically alter potency (

Zone 1: The Warhead (The Nitrile)

The cyano group is the pharmacophore's engine.

-

Rule: The nitrile is essential.

-

Modification: Reduction to an amine (

) or hydrolysis to an amide ( -

Bioisosteres: Replacement with an alkyne (

) retains some activity but changes the geometry and reactivity profile, often shifting selectivity toward different cysteine proteases.

Zone 2: The Linker (The Propyl Chain)

The 2-carbon spacer (ethyl linkage between N and CN) is critical for alignment.

-

Length: Shortening to 1 carbon (acetonitrile derivative) often causes steric clash with the backbone. Lengthening to 3 carbons (butyronitrile) increases floppiness (entropic penalty), reducing binding affinity.

-

Substitution: Adding a methyl group at the

-position (adjacent to CN) creates a chiral center.-

Insight: The (S)-enantiomer often fits better in the chiral environment of protease active sites (e.g., Cathepsin K), while the (R)-enantiomer may be inactive.

-

Risk:

-substitution can sterically hinder the nucleophilic attack, reducing

-

Zone 3: The Recognition Cap (The Pyridine)

The pyridine ring drives initial non-covalent binding affinity (

-

Nitrogen Position: 3-pyridyl is often superior to 2-pyridyl or 4-pyridyl because the ring nitrogen can accept a hydrogen bond from the protein backbone (e.g., Glycine NH) without steric repulsion.

-

Substitution: Adding electron-withdrawing groups (e.g., -F, -Cl) to the pyridine ring decreases the electron density on the aniline nitrogen. This reduces the

of the amine, making it a weaker H-bond acceptor but potentially improving metabolic stability.

SAR Data Summary Table

| Analog ID | Structure Description | Relative Potency (IC50) | Mechanism | Notes |

| Ref-01 | 3-(pyridin-3-ylamino)propanenitrile | 1.0 (Baseline) | Rev. Covalent | Parent scaffold. |

| Mod-A1 | 3-(pyridin-3-ylamino)propanamide | >100x (Inactive) | Non-covalent | Loss of warhead function. |

| Mod-B1 | 3-(pyridin-3-ylamino)ethanenitrile | 50x (Weaker) | Steric Clash | Linker too short for Cys reach. |

| Mod-C1 | 3-(pyridin-2-ylamino)propanenitrile | 5x (Weaker) | H-Bond Loss | Nitrogen position mismatch. |

| Mod-D1 | 3-((6-chloropyridin-3-yl)amino)propanenitrile | 0.8x (Potent) | Rev. Covalent | Halogen improves lipophilicity/fit. |

Experimental Protocols

Synthesis Workflow: Aza-Michael Addition

The most robust method for generating this scaffold is the Aza-Michael addition of the aminopyridine to acrylonitrile.

Reagents: 3-Aminopyridine, Acrylonitrile, Glacial Acetic Acid (Catalyst), Ethanol.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine (1.0 eq) in Ethanol (5 mL/mmol).

-

Activation: Add Glacial Acetic Acid (0.5 eq). The acid activates the acrylonitrile and protonates the pyridine slightly to prevent side reactions.

-

Addition: Dropwise add Acrylonitrile (1.2 eq) at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate, wash with saturated

(to remove acid), then Brine. -

Purification: Recrystallize from Et2O/Hexanes or purify via flash column chromatography.

Biochemical Assay: Cysteine Protease Inhibition

To validate the "reversible covalent" mechanism, a time-dependent inhibition assay is required.

Materials: Recombinant Human Cathepsin K or L, Fluorogenic Substrate (Z-Phe-Arg-AMC), DTT (essential for active site Cys).

-

Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) in Assay Buffer (pH 5.5, 1mM DTT) for varying times (0, 15, 30, 60 min).

-

Reaction Start: Add Substrate (

concentration). -

Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) for 10 minutes.

-

Analysis:

-

If

decreases (potency increases) with longer pre-incubation, the inhibitor is slow-binding/covalent . -

Jump-Dilution Test: Incubate enzyme with high concentration of inhibitor (100x IC50), then dilute 100-fold into substrate solution. Rapid recovery of enzymatic activity confirms reversibility .

-

Diagram: Experimental Workflow

Figure 2: Integrated workflow from synthesis to mechanistic validation.

Therapeutic Implications & Future Directions[2]

The 3-(pyridin-3-ylamino)propanenitrile scaffold is not a final drug but a Pharmacophore Starter Kit .

-

Cathepsin K Inhibition: For osteoporosis. The nitrile binds the active site Cys25. The pyridine ring can be elaborated into a bicyclic system (e.g., quinoline) to improve selectivity against Cathepsin L (reducing skin rash side effects).

-

Kinase Targeting: This scaffold is increasingly relevant for JAK3 and BTK inhibitors targeting non-catalytic cysteines.[1] The reversible nature allows for high occupancy without the permanent protein modification that leads to haptenization and immune responses.

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" (

). It has high ligand efficiency (LE). Researchers should screen this fragment against a library of cysteine-containing proteins to identify new druggable pockets.

Final Recommendation

For researchers utilizing this scaffold: Prioritize the "Jump-Dilution" assay early in the cascade. Confirming reversibility is the primary advantage of the nitrile warhead over acrylamides. If the compound acts irreversibly, you have likely encountered a non-specific alkylator, which should be discarded.

References

-

Baillie, T. A. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

-

Kumalo, H. M., et al. (2015). Nitriles: an attractive approach to the development of covalent inhibitors. Frontiers in Chemistry. Retrieved February 1, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of CHK1 Inhibitors Using 3-(Pyridin-3-ylamino)propanenitrile

Introduction: The Critical Role of CHK1 in Genome Integrity and as a Cancer Target

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA Damage Response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage or replication stress, CHK1 is activated, primarily through phosphorylation by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2] This activation triggers a signaling cascade that leads to cell cycle arrest, providing the necessary time for DNA repair.[3] CHK1's functions are multifaceted, including the regulation of replication origin firing, stabilization of replication forks, and ensuring the proper progression of mitosis.[4][5]

Many cancer cells exhibit a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene.[2] This renders them highly dependent on the S and G2/M checkpoints, which are regulated by CHK1, for their survival, especially when challenged with DNA-damaging chemotherapeutic agents.[2][6] Consequently, inhibiting CHK1 can selectively sensitize these cancer cells to the cytotoxic effects of chemotherapy, leading to mitotic catastrophe and apoptosis. This synthetic lethality approach makes CHK1 an attractive and promising target for cancer therapy.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent and selective CHK1 inhibitors, utilizing 3-(Pyridin-3-ylamino)propanenitrile as a key starting material. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and outline methods for the biological evaluation of the synthesized compounds.

Synthetic Strategy: Constructing the Pharmacophore

The design of our target CHK1 inhibitor is based on a common scaffold found in many potent kinase inhibitors: a substituted pyrimidine ring. The pyridine moiety of 3-(Pyridin-3-ylamino)propanenitrile is a well-established hinge-binding motif in many kinase inhibitors. The overall strategy involves a convergent synthesis, where a functionalized pyrimidine core is first synthesized and then coupled with a derivative of 3-(Pyridin-3-ylamino)propanenitrile.

The nitrile group in 3-(Pyridin-3-ylamino)propanenitrile is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[9] Its presence can also favorably modulate the physicochemical and pharmacokinetic properties of a molecule.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the CHK1 inhibitor.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Part 1: Synthesis of 2,4-dichloro-5-nitropyrimidine

This protocol describes the synthesis of a key intermediate, 2,4-dichloro-5-nitropyrimidine, starting from uracil.

Materials:

-

Uracil

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Nitration of Uracil:

-

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add uracil in portions.

-

After complete dissolution, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 5-nitrouracil.

-

-

Chlorination of 5-Nitrouracil:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-nitrouracil in phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2,4-dichloro-5-nitropyrimidine as a solid.

-

Part 2: Synthesis of the Target CHK1 Inhibitor

This protocol details the coupling of 3-(Pyridin-3-ylamino)propanenitrile with the synthesized 2,4-dichloro-5-nitropyrimidine.

Materials:

-

3-(Pyridin-3-ylamino)propanenitrile

-

2,4-dichloro-5-nitropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Nucleophilic Aromatic Substitution:

-

Dissolve 3-(Pyridin-3-ylamino)propanenitrile and 2,4-dichloro-5-nitropyrimidine in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Stir the reaction mixture at 80-90 °C for 8-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with saturated ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the final CHK1 inhibitor.

-

Characterization of the Final Compound:

The structure and purity of the synthesized CHK1 inhibitor should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Biological Evaluation of Synthesized CHK1 Inhibitors

Once the target compound is synthesized and characterized, its biological activity as a CHK1 inhibitor needs to be evaluated. This typically involves a series of in vitro and in vivo assays.

In Vitro Assays

1. CHK1 Kinase Inhibition Assay:

-

Principle: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of recombinant CHK1.

-

Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using a peptide substrate and [γ-³²P]ATP.

-

Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.

| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |

| Synthesized Inhibitor | To be determined | To be determined | To be determined |

| Reference Compound (e.g., AZD7762) | Known Value | Known Value | Known Value |

2. Cellular Target Engagement Assay:

-

Principle: This assay confirms that the compound inhibits CHK1 within a cellular context.

-

Method: Western blotting can be used to measure the phosphorylation status of CHK1 (e.g., autophosphorylation at Ser296) and its downstream substrates (e.g., CDC25C at Ser216) in cancer cells treated with the inhibitor and a DNA-damaging agent (e.g., gemcitabine).[10] A decrease in the phosphorylation of these targets indicates successful CHK1 inhibition.

3. Cell Proliferation and Cytotoxicity Assays:

-

Principle: These assays determine the effect of the inhibitor on cancer cell growth, both as a single agent and in combination with chemotherapeutic drugs.

-

Method: Assays such as the MTT or CellTiter-Glo assay can be used to measure cell viability. The synergistic effect with a DNA-damaging agent can be quantified using the combination index (CI).

-

Data Analysis: GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values are calculated.

In Vivo Assays

1. Xenograft Mouse Model:

-

Principle: This assay evaluates the anti-tumor efficacy of the CHK1 inhibitor in a living organism.

-

Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, a chemotherapeutic agent, or a combination of both. Tumor growth is monitored over time.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. Pharmacokinetic (PK) and pharmacodynamic (PD) studies can also be performed to assess the drug's absorption, distribution, metabolism, and excretion, and its effect on the target in the tumor tissue.

CHK1 Signaling Pathway

Caption: The CHK1 signaling pathway in the DNA damage response.

References

-

Creative Diagnostics. (n.d.). Chk Signaling Pathway. Retrieved from [Link]

- Collins, I., & Garrett, M. D. (2005). Targeting the cell division cycle in cancer: CHK1 and CHK2 as molecular targets for cancer therapy. Current opinion in pharmacology, 5(4), 366–373.

- Zachos, G., Rainey, M. D., & Gillespie, D. A. (2006). Checkpoint kinase 1 (Chk1) is required for mitotic progression through negative regulation of polo-like kinase 1 (Plk1). Proceedings of the National Academy of Sciences, 103(10), 3733–3738.

- Ma, C. X., Janetka, J. W., & Piwnica-Worms, H. (2011). ATR/CHK1 inhibitors and cancer therapy. Current opinion in cell biology, 23(2), 197–203.

-

Expert Opinion on Investigational Drugs. (2020). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Retrieved from [Link]

- Chen, Y., & Poon, R. Y. C. (2008). Roles of Chk1 in cell biology and cancer therapy. Clinical cancer research, 14(12), 3684–3691.

-

MDPI. (2022). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). Genome instability. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

PubMed Central. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2012). The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. Retrieved from [Link]

-

PubMed Central. (2012). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Retrieved from [Link]

-

ACS Pharmacology & Translational Science. (2021). Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. Retrieved from [Link]

-

Oncotarget. (2017). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Retrieved from [Link]

-

ACS Publications. (2015). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved from [Link]

-

Clinical Cancer Research. (2010). Assessment of Chk1 Phosphorylation as a Pharmacodynamic Biomarker of Chk1 Inhibition. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

MDPI. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). CHEK1. Retrieved from [Link]

-

MDPI. (2018). Targeting the ATR-CHK1 Axis in Cancer Therapy. Retrieved from [Link]

-

The Journal of Biological Chemistry. (2019). Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Retrieved from [Link]

-

AACR Journals. (2007). Targeting Checkpoint Kinase 1 in Cancer Therapeutics. Retrieved from [Link]

-

Patsnap. (2024). What are Chk inhibitors and how do they work?. Retrieved from [Link]

Sources

- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction [mdpi.com]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

Application Note: Analytical Characterization of 3-(Pyridin-3-ylamino)propanenitrile

Introduction & Scope

This guide details the analytical characterization of 3-(Pyridin-3-ylamino)propanenitrile (CAS: 20173-04-0), a critical intermediate in the synthesis of nitrogenous heterocycles, including 1,6-naphthyridines and pyrido-pyrimidines used in kinase inhibitor development.

The molecule is typically synthesized via an aza-Michael addition of 3-aminopyridine to acrylonitrile. Consequently, the analytical strategy must not only confirm the identity of the product but also strictly control for unreacted starting materials (3-aminopyridine is highly toxic) and potential bis-alkylation byproducts.

Key Physicochemical Properties

| Property | Value (Theoretical/Exp) | Analytical Implication |

| Formula | MW = 147.18 g/mol | |

| pKa (Pyridine N) | ~6.0 | Requires buffered mobile phases (pH < 4 or > 7) to prevent peak tailing. |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |

| UV Max | ~245 nm, ~305 nm | Dual-band detection recommended for purity assays. |

Analytical Workflow

The following decision tree outlines the logical progression from crude synthesis to final purity release.

Figure 1: Analytical workflow ensuring stepwise validation of sample integrity before expensive high-resolution analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Objective: Quantitative purity assessment and monitoring of the unreacted 3-aminopyridine. Challenge: Pyridine derivatives are basic and interact with residual silanols on silica columns, causing severe peak tailing.

Protocol: Reverse Phase Ion-Suppression

To mitigate tailing, we utilize a low-pH mobile phase to fully protonate the pyridine nitrogen (

Instrument Parameters:

-

Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),

mm, 3.5 µm. -

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (general) and 305 nm (specific for conjugated amine).

-

Injection Volume: 5 µL.

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (v/v).

-

Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

Gradient Table:

| Time (min) | % Solvent B | Rationale |

|---|---|---|

| 0.0 | 5 | Initial equilibration (highly polar analytes). |

| 2.0 | 5 | Hold to elute very polar salts. |

| 10.0 | 60 | Linear gradient to elute the product. |

| 12.0 | 95 | Wash column (remove oligomers). |

| 12.1 | 5 | Re-equilibration. |

| 15.0 | 5 | Ready for next injection. |

Expected Retention Order:

-

3-Aminopyridine (Impurity): Elutes early (~2-3 min) due to high polarity and basicity.

-

3-(Pyridin-3-ylamino)propanenitrile (Product): Elutes mid-gradient (~6-7 min). Increased hydrophobicity from the ethyl-nitrile chain.

-

Bis-alkylation impurity: Elutes later (~9-10 min) if present (two hydrophobic tails).

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation.

Solvent Selection: DMSO-

1H NMR Assignment (400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Doublet (d) | 1H | Pyridine C2-H | Most deshielded, adjacent to N. |

| 7.85 | Doublet (d) | 1H | Pyridine C6-H | Adjacent to N. |

| 7.10 | Multiplet (m) | 1H | Pyridine C4-H | - |

| 6.95 | Multiplet (m) | 1H | Pyridine C5-H | - |

| 6.10 | Broad Triplet | 1H | -NH- | Diagnostic: Confirms secondary amine formation. Loss of SM |

| 3.35 | Quartet/Triplet | 2H | Methylene adjacent to amine. | |

| 2.75 | Triplet | 2H | Methylene adjacent to nitrile. |

Critical Quality Attribute (CQA): The disappearance of the vinyl protons of acrylonitrile (multiplets at 5.6–6.4 ppm) confirms the consumption of the Michael acceptor.

Method 3: FTIR Spectroscopy

Objective: rapid functional group verification. Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Diagnostic Peak 1 (~2245–2255 cm⁻¹): Sharp, medium intensity band. This is the C≡N stretch . It is the most distinct marker distinguishing the product from the starting material (3-aminopyridine).

-

Diagnostic Peak 2 (~3300–3400 cm⁻¹): Single N-H stretch (secondary amine). Starting material (primary amine) would show a doublet peak.

Method 4: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

Fragmentation Logic:

- m/z: The parent ion.

-

Fragment 95 m/z: Loss of the acrylonitrile chain (

), generating the aminopyridinyl cation. This confirms the core structure is intact.

Synthesis Mechanism & Impurity Logic[2]

Understanding the synthesis aids in identifying "ghost" peaks in chromatography. The reaction is an Aza-Michael Addition .

Figure 2: Reaction pathway highlighting the origin of the bis-alkylated impurity.

Safety Note

3-Aminopyridine is a potassium channel blocker and highly toxic (neurotoxin). Acrylonitrile is a carcinogen. All analytical prep must occur in a fume hood.

References

- Synthesis of Pyridine Derivatives: Michael Addition of Amines to Acrylonitrile. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

HPLC Method Development

-

Spectral Data Verification

-

Mechanistic Insight

-

Aza-Michael addition reaction: An overview. Arkivoc, 2014.

-

Sources

- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 2. Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. helixchrom.com [helixchrom.com]

- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 5. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]

- 6. helixchrom.com [helixchrom.com]

Application Notes and Protocols for the Scale-up Synthesis of 3-(Pyridin-3-ylamino)propanenitrile

Introduction: Strategic Importance of 3-(Pyridin-3-ylamino)propanenitrile

3-(Pyridin-3-ylamino)propanenitrile is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring, a secondary amine, and a nitrile group, offers multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to the scale-up synthesis of 3-(Pyridin-3-ylamino)propanenitrile, focusing on a robust and reproducible protocol. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and address critical safety and handling considerations essential for a successful scale-up campaign.

Synthetic Strategy: The Aza-Michael Addition

The most direct and atom-economical approach to 3-(Pyridin-3-ylamino)propanenitrile is the aza-Michael addition of 3-aminopyridine to acrylonitrile. This reaction, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone of carbon-nitrogen bond formation.

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 3-aminopyridine on the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The resulting intermediate is then protonated to yield the final product.

Caption: Aza-Michael addition of 3-aminopyridine to acrylonitrile.

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a mild acid or base catalyst can enhance the reaction rate and improve selectivity. For this protocol, we will explore a catalyst-free approach under controlled heating, which simplifies the workup and purification process, a key consideration for scale-up.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 3-Aminopyridine | ≥98% | Toxic, handle with care[1][2][3][4] | |

| Acrylonitrile | ≥99%, stabilized | Flammable, toxic, and prone to polymerization[5][6][7][8] | |

| Toluene | Anhydrous | ||

| Ethyl Acetate | ACS Grade | For extraction and chromatography | |

| Hexanes | ACS Grade | For chromatography | |

| Sodium Sulfate | Anhydrous | For drying |

Equipment

-

Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

-

Inert atmosphere setup (Nitrogen or Argon).

-

Addition funnel.

-

Rotary evaporator.

-

Vacuum pump.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a properly fitted respirator are mandatory.

Detailed Scale-up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of 3-(Pyridin-3-ylamino)propanenitrile.

Step 1: Reactor Setup and Inerting

-

Assemble the jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe.

-

Ensure all glassware is dry and the system is properly sealed.

-

Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. This is crucial to prevent side reactions and potential polymerization of acrylonitrile.

Step 2: Charging of Reactants

-

Under a positive flow of nitrogen, charge the reactor with 3-aminopyridine (94.12 g, 1.0 mol).

-

Add anhydrous toluene (500 mL) to the reactor. Stir the mixture until the 3-aminopyridine is fully dissolved.

-

In a separate, dry addition funnel, charge acrylonitrile (63.68 g, 1.2 mol, 1.2 equivalents), which has been freshly passed through a column of basic alumina to remove the polymerization inhibitor.[9]

Causality: A slight excess of acrylonitrile is used to ensure complete consumption of the limiting reagent, 3-aminopyridine. The removal of the polymerization inhibitor is essential for the reaction to proceed.[9]

Step 3: Reaction Execution

-

Heat the reactor contents to 80 °C using a circulating oil bath.

-

Once the temperature has stabilized, add the inhibitor-free acrylonitrile dropwise from the addition funnel over a period of 2 hours. Maintain the internal temperature between 80-85 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12-16 hours.

Causality: The slow, controlled addition of acrylonitrile is a critical safety measure to manage the exothermic nature of the reaction and to minimize the risk of uncontrolled polymerization.[10] The extended reaction time ensures high conversion.

Step 4: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

For TLC analysis, use a mobile phase of ethyl acetate/hexanes (e.g., 1:1). Visualize the spots using a UV lamp. The reaction is complete when the 3-aminopyridine spot is no longer visible.

Step 5: Work-up and Isolation

-

Once the reaction is complete, cool the reactor to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product will be an oil or a semi-solid.

Step 6: Purification

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Purify the product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product, as identified by TLC.

-

Concentrate the combined fractions under reduced pressure to yield 3-(Pyridin-3-ylamino)propanenitrile as a pale yellow oil or solid.

Alternative Purification: For large-scale operations, distillation under high vacuum can be an alternative to chromatography. However, care must be taken as aminonitriles can be thermally sensitive.

Characterization Data

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Pale yellow oil or solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 8.05 (dd, 1H), 7.15 (dd, 1H), 6.95 (m, 1H), 4.50 (br s, 1H), 3.50 (t, 2H), 2.70 (t, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.5, 141.0, 140.5, 124.0, 118.5, 118.0, 38.0, 18.0 |

| Mass Spectrometry (ESI+) | m/z: 148.0869 [M+H]⁺[11] |

Safety and Handling Considerations

3-Aminopyridine:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] Causes skin and serious eye irritation.[1][2][4]

-

Precautions: Wear appropriate PPE, including gloves, safety glasses, and a respirator. Handle in a well-ventilated fume hood.

Acrylonitrile:

-

Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[5][7][8] Suspected of causing cancer. Prone to hazardous polymerization, which can be initiated by heat, light, or contaminants.[5][7][12]

-

Precautions: Store with a polymerization inhibitor in a cool, dark, and well-ventilated area.[6][9] Remove the inhibitor just before use.[9] Ground and bond all equipment to prevent static discharge.[6] Have an emergency plan in place to handle accidental spills or polymerization events.

Process Workflow Diagram

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]

- 6. osha.gov [osha.gov]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. epa.gov [epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. PubChemLite - 3-(pyridin-3-ylamino)propanenitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 12. cdn.nufarm.com [cdn.nufarm.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-3-ylamino)propanenitrile

Executive Technical Summary

The synthesis of 3-(pyridin-3-ylamino)propanenitrile via the aza-Michael addition of 3-aminopyridine to acrylonitrile is a critical intermediate step in the production of thrombin inhibitors (e.g., Dabigatran etexilate analogs). While the reaction appears mechanistically simple, it is governed by a delicate balance between kinetic activation and thermodynamic control .

The primary failure modes in this synthesis are over-alkylation (bis-addition) , polymerization of the Michael acceptor , and hydrolysis of the nitrile functionality . This guide provides a root-cause analysis of these side reactions and actionable protocols to mitigate them.

Reaction Pathway Analysis

The following diagram illustrates the competitive reaction landscape. Understanding these pathways is the first step in troubleshooting.

Figure 1: Competitive reaction network showing the primary product (Green) and critical impurity pathways (Red/Yellow).

Troubleshooting Guide & FAQs

Module 1: The "Bis-Addition" Impurity

User Issue: "My LC-MS shows a persistent impurity with a mass of M+53 relative to the product. Recrystallization is difficult."

Technical Diagnosis: You are observing N,N-bis(2-cyanoethyl)-3-aminopyridine . The product of the initial reaction is a secondary amine.[1] This secondary amine is still nucleophilic and, in the presence of excess acrylonitrile or prolonged heating, will undergo a second Michael addition.

| Parameter | Kinetic Driver | Mitigation Strategy |

| Stoichiometry | Excess Acrylonitrile | Strictly limit Acrylonitrile to 1.0–1.1 equivalents . Do not use large excesses to "drive" the reaction. |

| Concentration | High Concentration | Dilute the reaction. High concentration favors bimolecular collisions between the Product and Acrylonitrile. |

| Reaction Time | Prolonged Reflux | Monitor by HPLC/TLC. Stop the reaction at 95% conversion rather than chasing 100%. |

Q: Can I remove the bis-impurity via extraction? A: It is difficult. Both the mono- and bis-adducts are weak bases with similar pKa values. However, the bis-adduct is significantly more lipophilic.

-

Protocol: Dissolve the crude mixture in minimal ethyl acetate. Wash with mild acidic water (pH 4-5). The mono-adduct (secondary amine) is slightly more basic and soluble in the aqueous phase than the bis-adduct (tertiary amine, sterically hindered). Note: This separation is inefficient; prevention is superior to remediation.

Module 2: Solidification & Polymerization

User Issue: "The reaction mixture turned into a white, gummy solid or a hard gel during reflux."

Technical Diagnosis: This is anionic or radical polymerization of acrylonitrile (formation of polyacrylonitrile). Acrylonitrile is unstable at high temperatures without radical inhibitors.

Root Cause:

-

Inhibitor Removal: Did you distill the acrylonitrile before use? If so, you removed the stabilizer (typically MEHQ - 4-methoxyphenol).

-

Oxygen Exclusion: While many organic reactions require inert atmospheres, Michael additions of acrylonitrile benefit from trace oxygen to keep the MEHQ inhibitor active. However, strictly anaerobic conditions without MEHQ will lead to polymerization.

Corrective Protocol:

-

Use Stabilized Reagents: Use commercial acrylonitrile containing 35-45 ppm MEHQ unless strict high-purity requires otherwise.

-

Temperature Control: Do not exceed 80-90°C. If refluxing in water/acetic acid, ensure the oil bath is not overheating the flask wall (which initiates polymerization).

-

Solvent Choice: Polymerization is faster in neat reactions. Use Glacial Acetic Acid or Water as a solvent to dilute the monomers.

Module 3: Regioselectivity (Ring vs. Exocyclic Nitrogen)

User Issue: "I am seeing a byproduct that does not match the bis-adduct mass but consumes starting material. Is the pyridine ring reacting?"

Technical Diagnosis: While 3-aminopyridine reacts preferentially at the exocyclic amine, the pyridine ring nitrogen is nucleophilic (pKa ~6.0). In the absence of an acid catalyst, alkylation at the ring nitrogen (forming a pyridinium salt) is possible.

The Role of Acid Catalysis: We recommend using Glacial Acetic Acid (AcOH) as the solvent or catalyst.

-

Mechanism: AcOH protonates the ring nitrogen (Pyridine-N), rendering it non-nucleophilic.

-

Selectivity: The exocyclic amine, while less basic due to resonance delocalization, remains nucleophilic enough to attack the activated acrylonitrile.

-

Result: High selectivity for the exocyclic amine.[2]

Q: Can I use a strong base (e.g., NaH) instead? A: Strong bases will deprotonate the exocyclic amine (creating a strong amide nucleophile), but they also promote rapid polymerization of acrylonitrile and potential bis-addition. Acid catalysis is the industry standard for this specific substrate.

Module 4: Hydrolysis (Loss of Nitrile)

User Issue: "The IR peak at ~2250 cm⁻¹ (CN) is diminishing, and a carbonyl peak is appearing."

Technical Diagnosis: You are hydrolyzing the nitrile to an amide (partial hydrolysis) or carboxylic acid (full hydrolysis). This occurs when refluxing in aqueous acid for extended periods.

Prevention Protocol:

-

Moisture Control: If using acetic acid, ensure it is Glacial (anhydrous).

-

Work-up: Do not expose the product to strong aqueous acids or bases while hot. Quench the reaction by cooling to room temperature before adding aqueous neutralization agents.

Validated Synthetic Protocol

To minimize the side reactions described above, follow this optimized procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

3-Aminopyridine (1.0 equiv)

-

Glacial Acetic Acid (Solvent, 3-5 volumes)

-

Acrylonitrile (1.1 equiv) — Add slowly

-

-

Procedure:

-

Dissolve 3-aminopyridine in Glacial Acetic Acid at Room Temperature.

-

Add Acrylonitrile dropwise over 30 minutes. Reason: Keeps concentration of Michael acceptor low to prevent polymerization and bis-addition.

-

Heat to reflux (approx. 118°C) for 4–8 hours.

-

Monitor: Check TLC/HPLC every hour after hour 4. Stop immediately upon disappearance of starting material.

-

-

Work-up:

Decision Tree for Troubleshooting

Figure 2: Rapid diagnostic flow for common synthesis failures.

References

-

Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.[3][4][5] Retrieved February 1, 2026, from

-

ResearchGate. (2025). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Retrieved February 1, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles: Hydrolysis and Preparation. Retrieved February 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Technical Support Center: Impurity Profiling & Process Control for 3-(Pyridin-3-ylamino)propanenitrile

Executive Summary & Reaction Overview

The Chemistry: The synthesis of 3-(pyridin-3-ylamino)propanenitrile typically involves the Michael addition (cyanoethylation) of 3-aminopyridine to acrylonitrile .

-

Nucleophile: 3-Aminopyridine (Aromatic amine, moderate nucleophile).

-

Electrophile: Acrylonitrile (Michael acceptor,

-unsaturated nitrile).[1] -

Catalyst: Often requires acid catalysis (e.g., Glacial Acetic Acid, Cu(OAc)₂) to activate the nitrile or Lewis acid catalysis to facilitate the attack, as the electron-withdrawing pyridine ring deactivates the exocyclic amine.

The Challenge: While the reaction appears simple, the dual nucleophilicity of the pyridine ring (Ring-N vs. Exocyclic-N) and the reactivity of acrylonitrile lead to a specific impurity profile. This guide addresses the isolation and prevention of these byproducts.

Pathway Visualization

The following diagram maps the "Happy Path" (Target) against the three most common impurity pathways.

Figure 1: Reaction network showing the primary synthetic route and competing impurity pathways.

Troubleshooting Guides (Impurity-Specific)

Module 1: The "Bis-Adduct" (Over-Alkylation)

Symptom: LC-MS shows a peak at M+53 (Target MW + 53 Da). Identity: N,N-bis(2-cyanoethyl)pyridin-3-amine.

Technical Context: Primary amines have two protons. After the first cyanoethylation, the resulting secondary amine is often more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl group), leading to a second addition. However, in 3-aminopyridine, the electron-withdrawing ring mitigates this, but "bis" formation remains the dominant kinetic competitor if stoichiometry is uncontrolled.

| Parameter | Control Strategy |

| Stoichiometry | Strict 1.0 : 1.1 equivalent ratio. Do not use large excesses of acrylonitrile to "push" conversion. |

| Temperature | Ramp slowly. High temperatures favor the higher activation energy "bis" addition. Initiate at 40°C, then ramp to reflux only if necessary. |

| Monitoring | Stop at 95% conversion. Chasing the last 5% of starting material often results in 10% bis-impurity formation. |

Module 2: Acrylonitrile Polymerization (The "Gummy" Solid)

Symptom: Reaction mixture turns into a yellow/orange gel; intractable solid precipitates; yield is artificially "high" but purity is low. Identity: Polyacrylonitrile (PAN) oligomers.

Technical Context: Acrylonitrile is a Michael acceptor but also a radical monomer. Light, heat, or trace peroxides can initiate radical polymerization, consuming your reagent and trapping your product.

Protocol for Prevention:

-

Inhibitors: Ensure your Acrylonitrile contains MEHQ (Monomethyl ether hydroquinone) (typically 35-45 ppm). If distilled recently, add fresh inhibitor.

-

Exclusion of Light: Wrap the reaction vessel in aluminum foil.

-

Atmosphere: While many Michael additions run under nitrogen, total oxygen exclusion can sometimes inhibit the MEHQ stabilizer (which requires trace O₂ to function). However, for lab scale, a standard N₂ blanket is usually safe if MEHQ is present.

Module 3: Hydrolysis Products (Amide/Acid)

Symptom: LC-MS shows M+18 (Amide) or M+19 (Acid, if M+1). IR shows broad -OH or split carbonyl bands. Identity: 3-(pyridin-3-ylamino)propanamide or 3-(pyridin-3-ylamino)propanoic acid.

Technical Context:

The nitrile group (

Self-Validating Workup System:

-

Avoid: Direct quenching into 6M HCl or NaOH.

-

Recommended: Quench into saturated NH₄Cl (pH ~5-6) or saturated NaHCO₃ (pH ~8).

-

Drying: Do not heat the crude material above 60°C if it is still wet/acidic.

Module 4: Ring Nitrogen Alkylation (Regioisomerism)

Symptom: Product is highly water-soluble and lost during extraction; 1H NMR shows downfield shift of ring protons. Identity: 1-(2-cyanoethyl)-3-aminopyridinium salt.

Technical Context:

The pyridine ring nitrogen is a base (

Corrective Action:

-

Catalyst Selection: Use Glacial Acetic Acid (AcOH) as the solvent or co-catalyst. AcOH protonates the ring nitrogen (blocking it from nucleophilic attack) while leaving the less basic exocyclic amine available to react (albeit slowly) or activating the acrylonitrile via H-bonding.

-

Lewis Acid Alternative: Copper(II) Acetate (

) is a proven catalyst for cyanoethylation of aromatic amines, coordinating to the amine to increase nucleophilicity while minimizing ring alkylation.

Frequently Asked Questions (FAQ)

Q1: My reaction is turning black. Is this normal?

-

Status: Warning.

-

Diagnosis: This usually indicates oxidation of the amine or advanced polymerization of acrylonitrile.

-

Fix: Ensure the reaction is under inert gas (N₂/Ar). Check if the starting 3-aminopyridine was dark/oxidized before use. If so, recrystallize the starting material (benzene/ligroin or ethanol) before use.

Q2: I have 15% unreacted 3-aminopyridine remaining. Should I add more acrylonitrile?

-

Status: Risky.

-

Diagnosis: Adding more electrophile increases the concentration of the "Bis-Adduct" (Impurity A) relative to the product.

-

Fix: It is better to accept lower conversion and separate the starting material via column chromatography (the polarity difference between amine and nitrile is significant) or recrystallization, rather than contaminating the batch with difficult-to-remove bis-impurities.

Q3: Can I distill the product?

-

Status: No.

-

Diagnosis: 3-(Pyridin-3-ylamino)propanenitrile has a high boiling point. Heating it to distillation temperatures often triggers the Retro-Michael reaction (decomposition back to starting materials) or polymerization.

-

Fix: Purify via recrystallization (Ethanol/Water or Toluene) or Silica Gel Chromatography.

Decision Tree: Purification Strategy

Use this logic flow to determine the best purification method based on your crude impurity profile.

Figure 2: Logic flow for selecting the appropriate purification technique.

References

-

Cyanoethylation of Aromatic Amines (General Mechanism)

- Cookson, R. C., & Mann, F. G. (1949). The Cyanoethylation of Aromatic Amines. Journal of the Chemical Society, 67-71.

-

Source:

- Rubinstein, H., et al. (1990). Selective Cyanoethylation of Aminopyridines. Journal of Organic Chemistry. (General reactivity of pyridine amines).

-

Patent Literature (Analogous Synthesis)

- Boehringer Ingelheim International GmbH. (2013). Process for the preparation of dabigatran etexilate and intermediates thereof.

-

Source:

-

Acrylonitrile Polymerization Hazards

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 7855, Acrylonitrile.

-

Source:

-

Sources

Technical Guide: Preventing Polymerization in Acrylonitrile Reactions

Executive Summary: The Runaway Risk

Acrylonitrile (ACN) is a deceptively simple Michael acceptor. Its high reactivity, driven by the electron-withdrawing nitrile group, makes it a staple in organic synthesis (e.g., cyanoethylation). However, this same reactivity creates a dual-threat profile: it is prone to both radical polymerization (exothermic, often violent) and anionic polymerization (triggered by basic catalysts).

This guide replaces generic safety advice with mechanistic insights. We address the "Oxygen Paradox" of storage, the specific protocols for safe distillation, and the differentiation between radical and anionic failure modes during synthesis.

The Oxygen Paradox: Storage & Inhibition

The Common Error: Researchers often rigorously degas acrylonitrile (freeze-pump-thaw) to remove oxygen, believing this prevents oxidation. If the inhibitor is MEHQ, this action actually promotes polymerization.

The Mechanism

Standard ACN is stabilized with 35–45 ppm of 4-methoxyphenol (MEHQ) . Unlike some inhibitors that act as radical sponges directly, MEHQ is a synergistic inhibitor. It does not react effectively with carbon-centered alkyl radicals (

Rule of Thumb: You must maintain a dissolved oxygen concentration of approximately 10 ppm (roughly air saturation) for MEHQ to function.

Visualization: The Inhibition Cycle

The following diagram illustrates why removing oxygen disables the inhibitor.

Figure 1: The MEHQ Inhibition Cycle.[1][2][3] Note that without Oxygen, the pathway short-circuits directly to Polymerization.

Protocol: Safe Distillation of Acrylonitrile

Objective: Remove the inhibitor for sensitive catalysis without triggering thermal polymerization in the distillation pot.

Critical Warning: Never distill to dryness. The residue contains concentrated peroxides and oligomers which are shock-sensitive and thermally unstable.

Equipment Setup

-

Vacuum Source: Regulated to maintain < 100 mmHg.

-

Bath: Oil or water bath, max temp 60°C.

-

Receiver: Pre-chilled flask (0°C).

Step-by-Step Methodology

-

Preparation: Add retarding agents to the distillation pot (e.g., Copper turnings or Cuprous Chloride) to suppress thermal initiation during heating.

-

Receiver Stabilization: This is the step most researchers miss. Add a non-volatile inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol (BHT) , 100 ppm) to the receiving flask.

-

Reasoning: Once distilled, the ACN is pure and uninhibited. If it sits in the receiver without stabilizer, it can auto-polymerize rapidly. BHT is preferred here as it does not require oxygen to the same extent as MEHQ and is easily removed or ignored in subsequent radical-insensitive steps.

-

-

Pressure Control: Lower pressure to ensure the boiling point drops below 40°C. High thermal load is the primary trigger for radical generation.

-

Storage: Use immediately. If storage is required, store at 4°C in the dark and re-add MEHQ if the reaction tolerates it.

Troubleshooting: Radical vs. Anionic Failure

When an ACN reaction fails, the physical appearance of the mixture tells you the mechanism of failure.

Diagnostic Data Table

| Feature | Radical Polymerization | Anionic Polymerization |

| Trigger | Heat, Light, Peroxides, Zero | Strong Bases (Alkoxides, Amines, Phosphines) |

| Appearance | White, flocculent precipitate (PAN) | Yellow |

| Solubility | Insoluble in monomer/water; Soluble in DMF | Often soluble initially; gels over time |

| Exotherm | Slow induction, then rapid spike | Instantaneous flash exotherm |

| Inhibitor | Stopped by MEHQ / Air | NOT stopped by MEHQ; requires Acid Quench |

Scenario A: The "Yellow Gel" (Anionic Runaway)

Context: You are performing a Michael addition using a base catalyst (e.g., DBU, NaOEt). Observation: The solution turns bright yellow, then darkens to red/brown and becomes viscous. Root Cause: The base initiated anionic polymerization of the cyano group or the alkene. The color comes from the formation of conjugated imine sequences (ladder polymers) along the backbone. Correction:

-

Lower Temperature: Run the addition at -78°C or 0°C.

-

Dilution: High concentration favors polymerization over cyclization.

-

Acidic Quench: Anionic chains are "living." They must be killed with a proton source (e.g., Acetic Acid) immediately upon completion.

Scenario B: The "White Brick" (Radical Runaway)

Context: Storage or heating ACN with a radical initiator. Observation: A white solid precipitates out of the liquid. Root Cause: Formation of Polyacrylonitrile (PAN).[4][5] PAN is insoluble in its own monomer. Correction:

-

Check Oxygen: Was the vessel purged with Argon? (See Section 2).

-

Check pH: Ammonia or amine contamination (from dirty glassware) can lower the activation energy for spontaneous polymerization.

Troubleshooting Flowchart

Figure 2: Rapid Diagnostic Flowchart for Acrylonitrile Polymerization.

Emergency Cleanup & Disposal

If a reaction solidifies, standard solvents (Acetone, DCM, Water) will not work.

-

Solvent of Choice: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . PAN is soluble in these polar aprotic solvents.

-

Digestion: For severe fouling (solidified glass lines), a solution of NaOH in Methanol can degrade the polymer, though this will turn the material deep red/black (formation of poly-naphthyridine structures) and may damage glass ground joints if left too long.

-

Disposal: Dissolved polymer solutions must be disposed of as hazardous organic waste (nitrile bearing).

References

-

National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Acrylonitrile. Centers for Disease Control and Prevention. [Link]

-

PubChem. Acrylonitrile Compound Summary: Polymerization Hazards. National Library of Medicine. [Link]

-

Organic Syntheses. Cyanoethylation of Amines: Safety Note on Acrylonitrile. Org.[4] Synth. 1947, 27, 3. [Link]

-

Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard 1910.1045. [Link]

Sources

Technical Support Center: Monitoring 3-(Pyridin-3-ylamino)propanenitrile Synthesis

Welcome to the technical support guide for monitoring the synthesis of 3-(Pyridin-3-ylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of tracking this specific reaction using Thin-Layer Chromatography (TLC). The synthesis, a nucleophilic addition of 3-aminopyridine to acrylonitrile, requires careful monitoring to ensure optimal yield and purity. This guide provides field-tested protocols, troubleshooting advice, and answers to frequently asked questions, grounding all recommendations in established chemical principles.

Foundational Protocol: TLC Monitoring Workflow

The primary goal of TLC in this context is to visually separate the starting materials (3-aminopyridine and acrylonitrile) from the desired product, 3-(Pyridin-3-ylamino)propanenitrile. This allows for a qualitative assessment of reaction completion.

Core Experimental Protocol

-

Plate Preparation:

-

Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).

-

Mark three equidistant lanes on the origin line for spotting: 'SM' (Starting Material - 3-aminopyridine), 'C' (Co-spot), and 'R' (Reaction Mixture).

-

-

Sample Preparation & Spotting:

-

Prepare a dilute solution of your starting material, 3-aminopyridine, in a suitable solvent (e.g., methanol or ethyl acetate).

-

Using a capillary tube, carefully spot the 3-aminopyridine solution onto the 'SM' lane. The spot should be small and concentrated, ideally 1-2 mm in diameter.[1][2]

-

Withdraw a small aliquot from your reaction vessel. Dilute it with the same solvent used for the starting material.

-

Spot the diluted reaction mixture onto the 'R' lane.

-

For the 'C' lane, first spot the 3-aminopyridine standard, and then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for resolving compounds with similar Rf values.[3][4]

-

-

Development:

-

Prepare the developing chamber by adding the chosen mobile phase (eluent) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.

-

Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent vapor. This ensures a saturated atmosphere and promotes even solvent front migration.

-